
licoagrochalcone A
Descripción general
Descripción
La licoagrochalcona A es un compuesto flavonoides extraído principalmente de las raíces de Glycyrrhiza uralensis Fisch. ex DC. Este compuesto es conocido por sus diversas propiedades farmacológicas, incluidas las actividades anticancerígenas, antiinflamatorias, antioxidantes, antibacterianas y antiparasitarias . Tiene una fórmula molecular de C21H22O4 y se utiliza ampliamente en la medicina tradicional china para mejorar los efectos farmacológicos de otras hierbas medicinales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La licoagrochalcona A se puede sintetizar a través de varias reacciones químicas que involucran derivados de la chalcona. Un método común implica la reacción de condensación de Claisen-Schmidt entre 2,4-dihidroxiacetofenona y 4-hidroxi-3-(3-metil-2-butenil)benzaldehído . La reacción se lleva a cabo típicamente en presencia de una base como el hidróxido de sodio o el hidróxido de potasio bajo condiciones de reflujo.
Métodos de producción industrial: La producción industrial de licoagrochalcona A implica la extracción del compuesto de las raíces de Glycyrrhiza uralensis utilizando disolventes como el etanol o el metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la licoagrochalcona A .
Análisis De Reacciones Químicas
Tipos de reacciones: La licoagrochalcona A se somete a diversas reacciones químicas, incluidas:
Oxidación: La licoagrochalcona A se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir la licoagrochalcona A en sus derivados dihidrochalcona correspondientes.
Sustitución: Las reacciones de sustitución electrofílica pueden introducir diferentes grupos funcionales en los anillos aromáticos de la licoagrochalcona A.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como el bromo, el cloro y varios agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen quinonas, dihidrochalconas y varios derivados de chalcona sustituidos .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Licoagrochalcone A exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity : LA has been shown to inhibit the proliferation of several cancer cell lines, including:
- Hepatocellular carcinoma : LA induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .
- Breast and colon cancer : It effectively suppresses cell growth by inducing cell cycle arrest and apoptosis .
- Melanoma : LA promotes mitochondrial fragmentation and apoptosis in glioma stem cells, demonstrating its potential in treating resistant cancer types .
- Anti-inflammatory Effects : LA modulates inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and P38 MAPK, which are critical in various inflammatory diseases .
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and related damage, making it beneficial in conditions like neurodegenerative diseases .
- Antibacterial and Antiparasitic Properties : Research indicates that LA possesses antibacterial effects against a range of pathogens and shows promise in combating parasitic infections .
- Bone Protection : LA has been studied for its ability to enhance bone health by regulating osteoclastogenesis and promoting osteoblast differentiation .
Case Studies
Several studies have highlighted the applications of this compound:
- Hepatocellular Carcinoma Study :
- Breast Cancer Research :
- Neuroprotection Study :
Summary Table of Applications
Application | Mechanism of Action | Relevant Studies |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | Hepatocellular carcinoma studies |
Anti-inflammatory | Inhibits NF-κB signaling | Various inflammatory disease models |
Antioxidant | Reduces oxidative stress | Neuroprotection studies |
Antibacterial | Disrupts bacterial growth | Antimicrobial efficacy tests |
Bone protection | Regulates osteoclastogenesis | Osteoporosis-related research |
Mecanismo De Acción
La licoagrochalcona A ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Actividad anticancerígena: Inhibe la proliferación celular e induce la apoptosis en las células cancerosas mediante la modulación de vías de señalización como PI3K / Akt / mTOR, P53 y NF-κB.
Actividad antiinflamatoria: La licoagrochalcona A reduce la inflamación inhibiendo la producción de citoquinas proinflamatorias y bloqueando la activación de las vías NF-κB y MAPK.
Actividad antioxidante: Elimina los radicales libres y aumenta la expresión de enzimas antioxidantes a través de la vía Nrf2.
Comparación Con Compuestos Similares
La licoagrochalcona A se compara con otros compuestos similares como la licochalcona B, la licochalcona C y la gliciglabrona:
Actividad Biológica
Licoagrochalcone A (LCA) is a naturally occurring flavonoid compound derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza inflata. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables summarizing key studies.
This compound has the chemical formula and is classified as a chalcone. Its structure features a two-ring system connected by a three-carbon α,β-unsaturated carbonyl moiety, which is characteristic of chalcones. The unique structural attributes contribute to its biological activities.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |
---|---|---|
Staphylococcus aureus | 2 μg/mL | Inhibition of growth and toxin production |
Bacillus subtilis | 3 μg/mL | Complete growth inhibition |
Escherichia coli | 4 μg/mL | Moderate growth inhibition |
In vitro studies demonstrated that LCA inhibited the growth of Bacillus subtilis in a concentration-dependent manner, with complete inhibition observed at 3 μg/mL. Moreover, it was found to reduce alpha-toxin production in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical applications .
2. Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : LCA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of Signaling Pathways : It interferes with NF-κB and MAPK signaling pathways, leading to decreased inflammation in cellular models .
3. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative stress-related damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by Qiu et al. (2010) evaluated the antimicrobial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that sub-inhibitory concentrations of LCA significantly decreased alpha-toxin production, which is critical for the pathogenicity of this bacterium .
Case Study 2: Anti-inflammatory Mechanisms
In a recent investigation, researchers observed that treatment with this compound in a murine model resulted in reduced paw edema induced by carrageenan. The study concluded that LCA effectively modulates inflammatory responses via inhibition of multiple signaling pathways .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for licoagrochalcone A?
this compound (C₂₀H₂₀O₄) is a prenylated chalcone with an (E)-configuration at the propen-1-one moiety. Key structural identifiers include its IUPAC name, (2E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]prop-2-en-1-one, and monoisotopic mass of 324.136159 Da . For characterization, use:
- High-resolution mass spectrometry (HRMS) to confirm molecular mass.
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve prenyl substituents and hydroxyl group positions.
- UV-Vis spectroscopy to identify chalcone-specific absorbance peaks (~300–400 nm).
Q. What extraction and purification methods are optimal for isolating this compound from natural sources?
this compound is commonly isolated from Glycyrrhiza species (e.g., G. inflata) and Patrinia villosa using:
- Supercritical fluid extraction (SFE) with CO₂ modified with 20% methanol at 25 MPa and 45°C, yielding 0.82 mg/g dry mass .
- Column chromatography (silica gel or Sephadex LH-20) with gradient elution (hexane:ethyl acetate) for purification .
Q. How can researchers design initial pharmacological screens for this compound?
Prioritize assays based on its known bioactivities:
- Anti-inflammatory activity : Measure inhibition of LPS-induced NO production in RAW264.7 macrophages (IC₅₀ = 2.44–9.35 µM) .
- Antiviral activity : Neuraminidase (NA) inhibition assays against H1N1/H9N2 strains using fluorescence-based protocols (e.g., MUNANA substrate) .
- Enzyme inhibition : Screen for protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ = 0.31–0.97 µM) via colorimetric assays (e.g., pNPP hydrolysis) .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s potent neuraminidase inhibition?
this compound exhibits non-competitive inhibition of NA, with its prenyl group (3-methyl-2-buten-1-yl) enhancing binding to hydrophobic pockets near the enzyme’s active site. Key steps for validation:
- Kinetic assays (Lineweaver-Burk plots) to confirm inhibition type.
- Molecular docking (e.g., AutoDock Vina) to map interactions with H1N1 NA (PDB: 3TI6).
- Structure-activity relationship (SAR) studies comparing analogs with varying prenylation patterns .
Q. How should researchers address contradictory metabolite expression data for this compound in different experimental models?
In metabolomic studies, this compound may show upregulation in one sample (e.g., CK vs. YS) but downregulation in another (CK vs. JG). Resolve this by:
- Multivariate statistical analysis (e.g., PCA or OPLS-DA) to identify confounding variables (e.g., plant growth conditions).
- Targeted quantification using LC-MS/MS with isotopically labeled internal standards .
Q. What experimental strategies validate this compound as a PTP1B inhibitor with therapeutic potential for diabetes?
Beyond IC₅₀ determination:
- Cellular assays : Evaluate insulin receptor phosphorylation in HepG2 cells under hyperglycemic conditions.
- In vivo models : Administer this compound (10–50 mg/kg) to streptozotocin-induced diabetic mice and monitor glucose tolerance.
- Selectivity profiling : Test against related phosphatases (e.g., TCPTP) to confirm specificity .
Q. How can researchers optimize this compound’s bioavailability for preclinical studies?
Address poor solubility (logP = 4.77) and membrane permeability via:
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size, PDI <0.2).
- Prodrug synthesis : Introduce hydroxyl-protecting groups (e.g., acetylated derivatives) to enhance intestinal absorption .
Q. What computational tools are recommended for predicting this compound’s off-target effects?
Use:
- SwissTargetPrediction to identify potential binding partners.
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes.
- ADMET prediction (ADMETlab 2.0) to evaluate toxicity risks .
Q. Methodological Considerations for Data Contradictions
Q. How should researchers reconcile conflicting reports on this compound’s role in NF-κB pathway modulation?
While some studies report NF-κB inhibition (IC₅₀ = 2.44 µM), others note context-dependent effects. Resolve by:
- Cell-type-specific assays : Compare activity in immune cells (e.g., macrophages) vs. cancer cells.
- Pathway profiling : Use phospho-antibody arrays to map upstream regulators (e.g., IKKβ) .
Q. What statistical approaches are critical for analyzing dose-response variability in this compound studies?
- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Grubbs’ test to identify outliers in replicate experiments.
- Meta-analysis of independent datasets to assess reproducibility (e.g., RevMan software) .
Propiedades
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGLERLRIQATC-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316001 | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202815-28-9 | |
Record name | Licoagrochalcone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licoagrochalcone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.